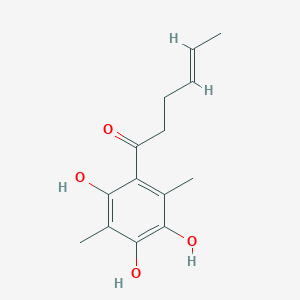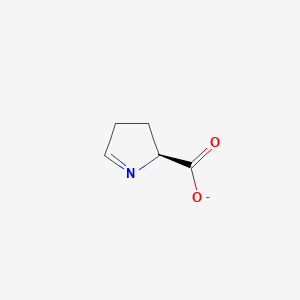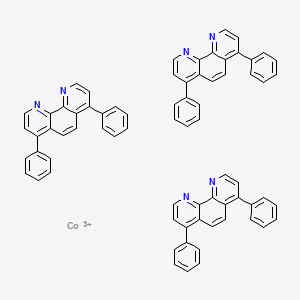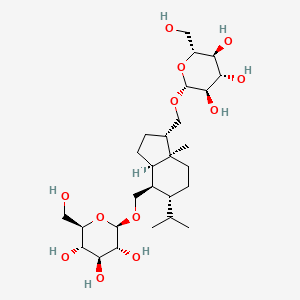
Sohirnone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sohirnone C is a natural product found in Penicillium chrysogenum with data available.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
Sohirnone C and its derivatives have demonstrated notable antifungal and antibacterial activities. Research shows that compounds related to Sohirnone C, isolated from endophytic fungi like Trichoderma longibrachiatum and Penicillium sp., exhibit antifungal activities against strains like Pyricularia oryzae and Candida albicans (Xuan et al., 2014). Furthermore, a sorbicillin derivative, 2-deoxy-sohirnone C, has shown moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (Jiang et al., 2018).
Role in Natural Product Chemistry
Sohirnone C is part of a family of compounds known for their diverse biological activities. Research into compounds like sohirnone A, B, and C from Penicillium notatum has uncovered a range of sorbicillin analogues and related compounds, which have weak antibacterial activity but are inactive against fungi and algae (Maskey et al., 2005). These studies contribute to the broader understanding of natural product chemistry and potential pharmaceutical applications.
Potential in Environmental Science
While not directly related to Sohirnone C, studies on secondary organic aerosols (SOA) formation, involving various organic compounds, provide insights into atmospheric chemistry and environmental science. These studies are crucial for understanding aerosol properties and composition, which could have implications for air quality and climate research (Emanuelsson et al., 2012).
Propiedades
Nombre del producto |
Sohirnone C |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C14H18O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-5,16-18H,6-7H2,1-3H3/b5-4+ |
Clave InChI |
KLQGVWIQLPTWBL-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/CCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
SMILES canónico |
CC=CCCC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
Sinónimos |
5,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hex-4-en-1-one sohirnone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea](/img/structure/B1250903.png)






![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)
![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)


![5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B1250923.png)

